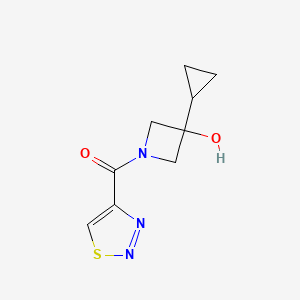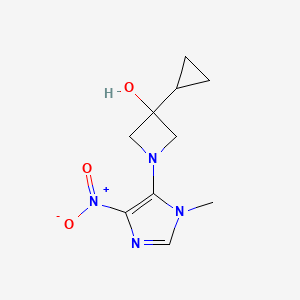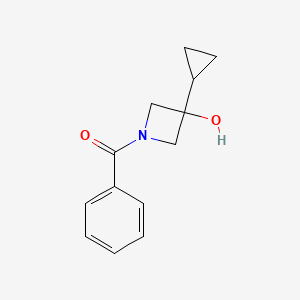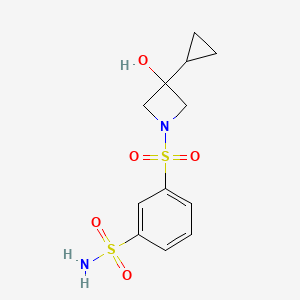
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of azetidinone and thiadiazole, which are two important classes of organic compounds.
科学的研究の応用
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone has shown potential applications in scientific research, especially in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
作用機序
The mechanism of action of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells and reduce the expression of certain oncogenes. In addition, this compound has shown antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
The advantages of using (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone in lab experiments include its potential applications in drug development and its ability to inhibit the activity of certain enzymes. However, the limitations of this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone. These include:
1. Investigating the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation.
2. Studying the compound's mechanism of action in more detail to fully understand its effects on enzymes and cells.
3. Developing more efficient and cost-effective methods for synthesizing this compound.
4. Exploring the compound's potential as an antibacterial agent and its effectiveness against various strains of bacteria.
5. Studying the compound's pharmacokinetics and pharmacodynamics to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone is a promising compound with potential applications in scientific research. Its anti-inflammatory, anti-cancer, and antibacterial properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
合成法
The synthesis of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone involves the reaction of cyclopropylamine with 4-amino-1,2,5-thiadiazole-3-carboxylic acid followed by cyclization with ethyl chloroformate. This reaction results in the formation of the desired compound, which can be purified using standard techniques.
特性
IUPAC Name |
(3-cyclopropyl-3-hydroxyazetidin-1-yl)-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-8(7-3-15-11-10-7)12-4-9(14,5-12)6-1-2-6/h3,6,14H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZQXDCSLCNLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)C(=O)C3=CSN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)


![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)

![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)

